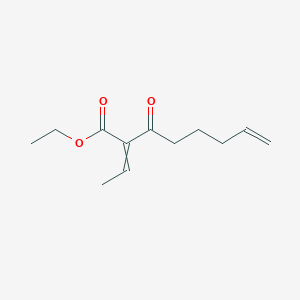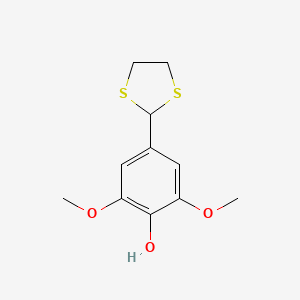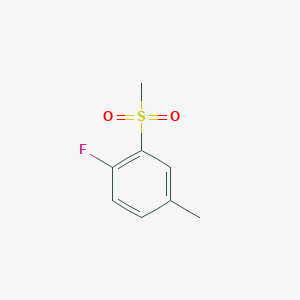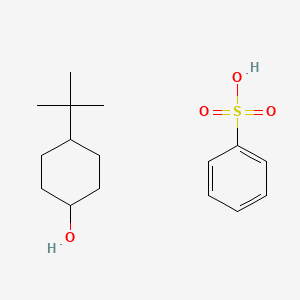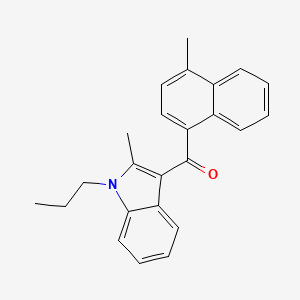
Methanone, (4-methyl-1-naphthalenyl)(2-methyl-1-propyl-1H-indol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (4-methyl-1-naphthalenyl)(2-methyl-1-propyl-1H-indol-3-yl)- is a synthetic compound that belongs to the class of naphthoylindoles This compound is known for its unique chemical structure, which combines a naphthalene ring with an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-methyl-1-naphthalenyl)(2-methyl-1-propyl-1H-indol-3-yl)- typically involves the condensation of 4-methyl-1-naphthaldehyde with 2-methyl-1-propyl-1H-indole-3-carboxylic acid. The reaction is carried out under acidic conditions, often using a catalyst such as anhydrous aluminum chloride. The reaction mixture is then subjected to purification processes, including recrystallization and chromatography, to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-methyl-1-naphthalenyl)(2-methyl-1-propyl-1H-indol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts acylation using anhydrous aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanone, (4-methyl-1-naphthalenyl)(2-methyl-1-propyl-1H-indol-3-yl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, it can bind to receptors, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
JWH-081: (1-(4-methoxynaphthalenyl)-1-pentyl-1H-indol-3-yl)methanone.
JWH-015: (1-naphthalenyl)(2-methyl-1-propyl-1H-indol-3-yl)methanone.
JWH-200: (1-naphthalenyl)(1-(2-(4-morpholinyl)ethyl)-1H-indol-3-yl)methanone.
Uniqueness
Methanone, (4-methyl-1-naphthalenyl)(2-methyl-1-propyl-1H-indol-3-yl)- is unique due to its specific substitution pattern on the naphthalene and indole rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
824955-99-9 |
|---|---|
Molecular Formula |
C24H23NO |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(4-methylnaphthalen-1-yl)-(2-methyl-1-propylindol-3-yl)methanone |
InChI |
InChI=1S/C24H23NO/c1-4-15-25-17(3)23(21-11-7-8-12-22(21)25)24(26)20-14-13-16(2)18-9-5-6-10-19(18)20/h5-14H,4,15H2,1-3H3 |
InChI Key |
WRIOMNWYCFMMEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Ethanediamine, N,N-diethyl-N'-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B14209642.png)
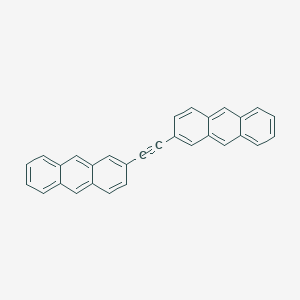
![2-Hydroxy-4-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]benzonitrile](/img/structure/B14209648.png)
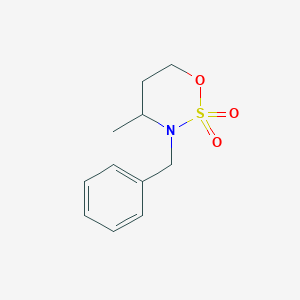
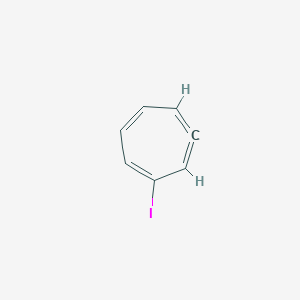
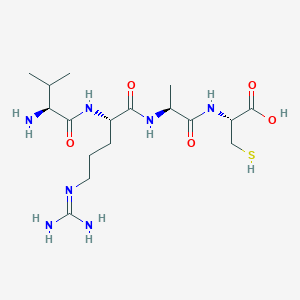
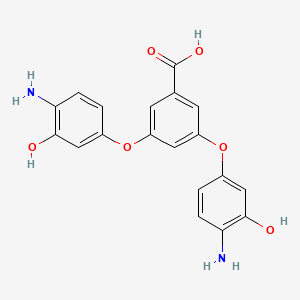
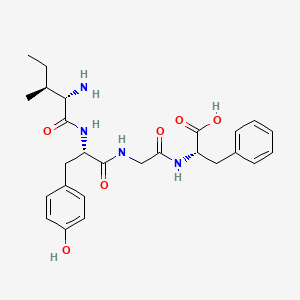
![8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid](/img/structure/B14209702.png)
